5-Chloro-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Chloro-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one: is a chemical compound with a unique structure that includes a chloro group, an ethoxymethylidene group, and a dihydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of triphosgene as a chlorination reagent . The reaction conditions often include the use of solvents such as dichloromethane and the control of temperature to optimize yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination and subsequent functionalization steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ethoxymethylidene group.
Substitution: Halogen substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, 5-Chloro-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one serves as a versatile intermediate for the synthesis of more complex molecules.
Biology and Medicine: Its structural features may contribute to biological activity, making it a candidate for drug discovery and development .
Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials with specific properties. Its reactivity and functional groups make it suitable for the development of polymers and other materials with unique characteristics .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The chloro group and ethoxymethylidene group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives: These compounds share the chloro group and have been studied for their biological activities.
2-Chloro-5-(chloromethyl)thiophene derivatives: These compounds also contain chloro groups and have similar reactivity patterns.
Uniqueness: Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H11ClO2 |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
(2E)-5-chloro-2-(ethoxymethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C12H11ClO2/c1-2-15-7-9-5-8-6-10(13)3-4-11(8)12(9)14/h3-4,6-7H,2,5H2,1H3/b9-7+ |
InChI Key |
OLCFWTGQAXMXIG-VQHVLOKHSA-N |
Isomeric SMILES |
CCO/C=C/1\CC2=C(C1=O)C=CC(=C2)Cl |
Canonical SMILES |
CCOC=C1CC2=C(C1=O)C=CC(=C2)Cl |
Origin of Product |
United States |
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